4-Cyclopropylbutan-2-amine
Overview
Description
4-Cyclopropylbutan-2-amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines can interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target would depend on the structure of the amine and the biological system in which it is present.
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds, due to the presence of the amine group. This can lead to changes in the conformation or activity of the target, which can then influence biological processes .
Biochemical Pathways
Amines can be involved in numerous biochemical pathways. For example, they can act as neurotransmitters, influencing signal transmission in the nervous system. They can also be involved in metabolic pathways, such as those involving the synthesis or degradation of amino acids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific structure and the route of administration. Some amines can cross cell membranes easily, while others may require specific transporters .
Result of Action
The molecular and cellular effects of amines can be diverse, ranging from changes in cell signaling and metabolic activity to alterations in cell growth and survival. The specific effects would depend on the nature of the amine and its target .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amine group can change with pH, which can influence its ability to interact with its target .
Properties
IUPAC Name |
4-cyclopropylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKQABTMNSWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.